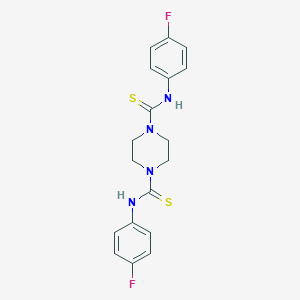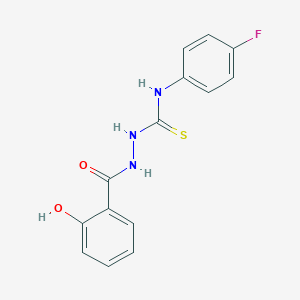![molecular formula C35H36N4O4 B323576 N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide](/img/structure/B323576.png)
N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a nonanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide typically involves the reaction of aniline derivatives with nonanediamide under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the specific reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme activity or protein interactionsIn industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can be compared with other similar compounds, such as N,N’-bis[2-(anilinocarbonyl)phenyl]octanediamide and N,N’-bis[2-(anilinocarbonyl)phenyl]decanediamide. These compounds share a similar structural framework but differ in the length of the carbon chain in the diamide backbone. The unique properties of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide, such as its specific reactivity and binding affinity, distinguish it from these related compounds .
Propriétés
Formule moléculaire |
C35H36N4O4 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide |
InChI |
InChI=1S/C35H36N4O4/c40-32(38-30-22-14-12-20-28(30)34(42)36-26-16-6-4-7-17-26)24-10-2-1-3-11-25-33(41)39-31-23-15-13-21-29(31)35(43)37-27-18-8-5-9-19-27/h4-9,12-23H,1-3,10-11,24-25H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
Clé InChI |
YDKHQQILTXLLFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B323502.png)

![4-amino-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B323504.png)






![2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B323516.png)
